molecular formula C8H13NO2 B14614403 N-(2-Ethoxycyclohex-2-en-1-ylidene)hydroxylamine CAS No. 58999-08-9

N-(2-Ethoxycyclohex-2-en-1-ylidene)hydroxylamine

Cat. No.: B14614403
CAS No.: 58999-08-9
M. Wt: 155.19 g/mol
InChI Key: CBEOXBVDFCWNJI-UHFFFAOYSA-N
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Description

N-(2-Ethoxycyclohex-2-en-1-ylidene)hydroxylamine is an organic compound with the molecular formula C8H13NO2 It is characterized by the presence of an ethoxy group attached to a cyclohexene ring, along with a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxycyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of 2-ethoxycyclohex-2-en-1-one with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxycyclohex-2-en-1-ylidene)hydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

N-(2-Ethoxycyclohex-2-en-1-ylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxycyclohex-2-en-1-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Pathways involved may include oxidative stress response and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxycyclohex-2-en-1-one: A precursor in the synthesis of N-(2-Ethoxycyclohex-2-en-1-ylidene)hydroxylamine.

    Cyclohexanone oxime: A structurally related compound with similar chemical properties.

    N-Hydroxycyclohexanone: Another hydroxylamine derivative with comparable reactivity.

Properties

CAS No.

58999-08-9

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

N-(2-ethoxycyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C8H13NO2/c1-2-11-8-6-4-3-5-7(8)9-10/h6,10H,2-5H2,1H3

InChI Key

CBEOXBVDFCWNJI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CCCCC1=NO

Origin of Product

United States

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